Cas no 331968-09-3 (2,5-Diphenyl-7-hydroxypyrazolo[1,5-a]pyrimidine)
2,5-Diphenyl-7-hydroxypyrazolo[1,5-a]pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 2,5-Diphenyl-7-hydroxypyrazolo[1,5-a]pyrimidine
- 5790-45-4
- Oprea1_558702
- CHEMBL157791
- Oprea1_786837
- AF-886/31096007
- CHEMBL4562455
- NCGC00176803-01
- 331968-09-3
- CCG-251978
- 2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol
- HMS1584G21
- AG-690/37046285
- DTXSID70384788
- AC1MDYH2
- 2,5-Diphenyl-7-hydroxy-pyrazolo-[1,5-a]pyrimidine, AldrichCPR
- 2,5-Diphenyl-7-hydroxy-pyrazolo-[1,5-a]pyrimidine
- Maybridge4_002209
- BRD-K32460552-001-01-3
- HMS1527E09
-
- MDL: MFCD00634656
- Inchi: 1S/C18H13N3O/c22-18-12-15(13-7-3-1-4-8-13)19-17-11-16(20-21(17)18)14-9-5-2-6-10-14/h1-12,20H
- InChI Key: VNKCQGVSPOWIEY-UHFFFAOYSA-N
- SMILES: O=C1C=C(C2C=CC=CC=2)N=C2C=C(C3C=CC=CC=3)NN21
Computed Properties
- Exact Mass: 287.106
- Monoisotopic Mass: 287.106
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 549
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 44.7Ų
Experimental Properties
- Density: 1.27
- Boiling Point: 479.9°C at 760 mmHg
- Flash Point: 244°C
- Refractive Index: 1.689
2,5-Diphenyl-7-hydroxypyrazolo[1,5-a]pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM286871-1g |
2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol |
331968-09-3 | 97% | 1g |
$468 | 2021-08-18 | |
| Chemenu | CM286871-1g |
2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol |
331968-09-3 | 97% | 1g |
$550 | 2023-02-17 | |
| A2B Chem LLC | AX72775-100mg |
2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol |
331968-09-3 | 100mg |
$207.00 | 2023-12-30 | ||
| A2B Chem LLC | AX72775-250mg |
2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol |
331968-09-3 | 95% | 250mg |
$293.00 | 2024-04-20 | |
| A2B Chem LLC | AX72775-1g |
2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol |
331968-09-3 | 95% | 1g |
$717.00 | 2024-04-20 |
2,5-Diphenyl-7-hydroxypyrazolo[1,5-a]pyrimidine Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 2,5-Diphenyl-7-hydroxypyrazolo[1,5-a]pyrimidine
2,5-Diphenyl-7-hydroxypyrazolo[1,5-a]pyrimidine: A Promising Compound in Pharmaceutical Research
2,5-Diphenyl-7-hydroxypyrazolo[1,5-a]pyrimidine is a novel synthetic compound with a unique molecular structure that has garnered significant attention in the field of pharmaceutical research. This compound, identified by its CAS number 331968-09-3, belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives, which are known for their diverse biological activities. The molecular framework of 2,5-Diphenyl-7-hydroxypyrazolo[1,5-a]pyrimidine is characterized by the presence of two phenyl groups at positions 2 and 5, a hydroxyl group at position 7, and a pyrazolo[1,5-a]pyrimidine core. This structural complexity contributes to its potential pharmacological properties, making it a subject of interest for researchers exploring new therapeutic applications.
Recent studies have highlighted the significance of 2,5-Diphenyl-7-hydroxypyrazolo[1,5-a]pyrimidine in modulating cellular pathways associated with inflammation and oxidative stress. The hydroxyl group at position 7 plays a critical role in the compound's interaction with biological targets, such as kinases and phosphatases, which are implicated in various disease mechanisms. Researchers have reported that 2,5-Diphenyl-7-hydroxypyrazolo[1,5-a]pyrimidine exhibits potential as an anti-inflammatory agent, with its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses. This property has led to its investigation as a candidate for the treatment of chronic inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease.
One of the most intriguing aspects of 2,5-Diphenyl-7-hydroxypyrazolo[1,5-a]pyrimidine is its potential role in targeting cancer-related pathways. Preclinical studies have demonstrated that this compound can selectively inhibit the activity of phosphoinositide 3-kinase (PI3K), a signaling molecule that is frequently dysregulated in malignancies. The PI3K pathway is known to promote cell survival, proliferation, and resistance to apoptosis, making it a critical target for anticancer drug development. The ability of 2,5-Diphenyl-7-hydroxypyrazolo[1,5-a]pyrimidine to modulate this pathway suggests its potential as a therapeutic agent in oncology, particularly in cancers where PI3K activation is a key driver of tumor progression.
In addition to its anti-inflammatory and anticancer properties, 2,5-Diphenyl-7-hydroxypyrazolo[1,5-a]pyrimidine has shown promising effects in the context of neurodegenerative diseases. Recent research published in the Journal of Medicinal Chemistry has suggested that this compound may possess neuroprotective properties by reducing oxidative stress and modulating the activity of enzymes involved in neuronal damage. The hydroxyl group at position 7 is believed to contribute to its antioxidant capacity, which could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease. These findings underscore the broad therapeutic potential of 2,5-Diphenyl-7-hydroxypyrazolo[1,5-a]pyrimidine and its relevance to multiple disease areas.
The synthesis of 2,5-Diphenyl-7-hydroxypyrazolo[1,5-a]pyrimidine involves a series of well-defined chemical reactions, with the key steps focusing on the formation of the pyrazolo[1,5-a]pyrimidine core and the introduction of the phenyl groups at positions 2 and 5. The synthetic route typically starts with the condensation of appropriate precursors, followed by cyclization and functional group modifications to achieve the desired molecular structure. The efficiency and scalability of this synthetic pathway are critical factors in the development of 2,5-Diphenyl-7-hydroxypyrazolo[1,5-a]pyrimidine for pharmaceutical applications, as they determine the feasibility of large-scale production and cost-effectiveness.
Recent advancements in computational chemistry have further enhanced the understanding of the molecular interactions of 2,5-Diphenyl-7-hydroxypyrazolo[1,5-a]pyrimidine. Molecular docking studies and molecular dynamics simulations have been employed to predict the binding affinity of this compound with various biological targets. These computational tools have provided valuable insights into the structural requirements for optimal activity, guiding the design of more potent derivatives. For instance, the orientation of the hydroxyl group at position 7 and the spatial arrangement of the phenyl groups have been identified as key determinants of the compound's ability to interact with its targets. Such findings are instrumental in the rational design of new drugs based on the 2,5-Diphenyl-7-hydroxypyrazolo[1,5-a]pyrimidine scaffold.
Despite its promising properties, the development of 2,5-Diphenyl-7-hydroxypyrazolo[1,5-a]pyrimidine as a therapeutic agent is still in its early stages. Challenges such as optimizing its pharmacokinetic profile, ensuring its safety and efficacy in clinical trials, and addressing potential side effects remain to be overcome. However, the growing body of research on this compound suggests that it has the potential to become a valuable addition to the pharmaceutical arsenal, particularly in the treatment of complex diseases that require multifaceted therapeutic approaches.
In conclusion, 2,5-Diphenyl-7-hydroxypyrazolo[1,5-a]pyrimidine represents a significant advancement in the field of medicinal chemistry. Its unique molecular structure and diverse biological activities make it a promising candidate for the development of new therapies. As research continues to uncover its mechanisms of action and potential applications, this compound is likely to play an increasingly important role in the treatment of various diseases, contributing to the ongoing evolution of pharmaceutical science.
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